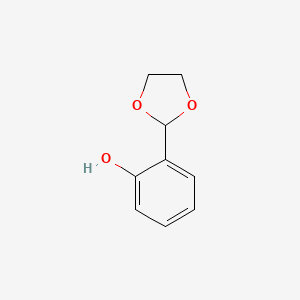

2-(1,3-Dioxolan-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQDSVXQHYMZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297152 | |

| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-19-8 | |

| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl Phenol and Its Derivatives

Direct Formation of the 1,3-Dioxolane (B20135) Ring System

The most direct and common method for synthesizing 2-(1,3-Dioxolan-2-yl)phenol is the reaction of salicylaldehyde (B1680747) with a suitable diol, typically ethylene (B1197577) glycol, which forms the five-membered 1,3-dioxolane ring. This reaction is an example of acetalization, a reversible reaction that requires specific conditions to favor the formation of the product. libretexts.orgkhanacademy.org

Acid-Catalyzed Acetalization from Salicylaldehyde and Diols

The formation of the acetal (B89532) from salicylaldehyde and a diol is an acid-catalyzed nucleophilic addition reaction. khanacademy.org The acid catalyst protonates the carbonyl oxygen of the salicylaldehyde, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the diol to form a hemiacetal intermediate. libretexts.org A subsequent intramolecular reaction with the second hydroxyl group, involving the elimination of a water molecule, closes the ring to form the stable 1,3-dioxolane structure. libretexts.org To drive the equilibrium towards the product, water is typically removed from the reaction mixture as it is formed. libretexts.org

Optimization of the acetalization reaction is crucial for achieving high yields and purity. Key parameters include the choice of catalyst, temperature, and method of water removal. While traditional acid catalysts like p-toluenesulfonic acid or sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. nih.gov

Modern approaches utilize solid acid catalysts, which offer significant advantages in terms of handling, reusability, and environmental impact. mdpi.com Montmorillonite (B579905) K10 (Mont K10), a type of clay, has emerged as a highly efficient, low-cost, and non-corrosive heterogeneous catalyst for various organic transformations, including acetalization. mdpi.comnih.govbeilstein-archives.org Its benefits include mild reaction conditions, high selectivity, and simple workup procedures involving filtration to recover the catalyst, which can often be reused multiple times without significant loss of activity. nih.govbeilstein-archives.org The use of Mont K10 can lead to excellent yields under solvent-free conditions, further enhancing the green credentials of the synthesis. beilstein-archives.org

Table 1: Comparison of Catalytic Systems for Acetalization

| Catalyst Type | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | p-TsOH, H₂SO₄ | High catalytic activity | Corrosive, difficult to separate, potential for side reactions |

| Heterogeneous (Solid) Acid | Montmorillonite K10 | Reusable, non-corrosive, easy separation, mild conditions, high yields | May have lower activity than strong mineral acids in some cases |

| Lewis Acid | La(OTf)₃ | High efficiency | Cost, moisture sensitivity |

The structure of the diol used in the acetalization reaction has a significant impact on the reaction's course and the resulting product distribution. researchgate.net While ethylene glycol reacts with salicylaldehyde to form the target this compound, other vicinal diols can lead to different isomeric products depending on their stereochemistry. researchgate.net

Research on the acetalization of related carbonyl compounds like glyoxal (B1671930) with various diols has shown that the diol's structure dictates the type of cyclic acetal formed. For instance, cis- and trans-1,2-cyclohexanediol (B13532) yield different product distributions. The trans-diol tends to form 1,4,5,8-tetraoxadecalins, whereas the cis-diol, similar to ethylene glycol, favors the formation of 2,2'-bi-1,3-dioxolane-type structures. researchgate.net This indicates that the geometric constraints of the diol play a crucial role in the cyclization step, influencing both the yield and the stereochemical outcome of the reaction.

Table 2: Effect of Diol Structure on Acetalization Products

| Diol | Stereochemistry | Predominant Product Type |

|---|---|---|

| Ethylene Glycol | N/A | 2,2'-bi-1,3-dioxolanes |

| cis-1,2-Cyclohexanediol | Cis | 2,2'-bi-1,3-dioxolanes |

| trans-1,2-Cyclohexanediol | Trans | 1,4,5,8-tetraoxadecalins |

Data extrapolated from studies on glyoxal, illustrating the principle of structural influence. researchgate.net

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact. This involves the use of eco-friendly reagents, recyclable catalysts, and energy-efficient processes. mdpi.com

While the direct formation of this compound from salicylaldehyde is a protection reaction and not a reduction, green principles are paramount in multi-step syntheses where derivatives of this compound might be used. In such broader synthetic pathways, the use of environmentally benign reagents is critical. Glucose, an abundant and renewable carbohydrate derived from biomass, has been successfully employed as an eco-friendly reductant in the synthesis of various heterocyclic compounds. chemistryviews.org For example, it can be used in cascade reactions in water, replacing transition-metal catalysts and harsh reducing agents for the reduction of nitro groups as part of a one-pot synthesis. chemistryviews.org The application of such green reductants in subsequent transformations of this compound derivatives aligns with the core tenets of sustainable chemistry.

For the scalable and safe production of this compound, continuous flow chemistry offers a compelling alternative to traditional batch processing. polimi.itjst.org.in Flow reactors, which conduct reactions in a continuously flowing stream, provide superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly when dealing with exothermic reactions. polimi.itmdpi.com

In a potential flow setup, solutions of salicylaldehyde and ethylene glycol could be pumped and mixed before entering a heated tube or packed-bed reactor containing a solid acid catalyst like Montmorillonite K10. springernature.com The product stream would exit the reactor continuously for collection. This approach allows for process intensification, leading to higher throughput with a smaller reactor footprint, and facilitates automation for consistent product quality. polimi.it The ability to operate at elevated temperatures and pressures safely can significantly reduce reaction times, making the synthesis more efficient and economically viable on an industrial scale. polimi.it

Convergent Synthetic Strategies for Functionalized Analogs

Convergent synthesis offers a highly efficient route to complex molecules by preparing key fragments separately and then assembling them in the final stages of the synthetic sequence. rsc.org This approach is particularly advantageous for creating a library of functionalized analogs of this compound, as modifications to the phenolic ring or the dioxolane structure can be made independently before the key fragments are joined.

Protection of Carbonyl Precursors as 1,3-Dioxolanes

The formation of a 1,3-dioxolane is a common and robust method for protecting aldehyde or ketone functional groups during multi-step synthesis. wikipedia.orgimist.ma This transformation is typically achieved by the acid-catalyzed reaction of the carbonyl compound with ethylene glycol. imist.maorganic-chemistry.org In the context of this compound, the precursor is 2-hydroxybenzaldehyde (salicylaldehyde), where the aldehyde group is converted into its corresponding cyclic acetal.

| Reaction | Precursors | Catalyst (Typical) | Resulting Protected Compound |

| Acetalization | 2-Hydroxybenzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid (p-TSA) or Lewis Acid | This compound |

The primary strategic advantage of converting an aldehyde to a 1,3-dioxolane is to mask the reactivity of the carbonyl group. wikipedia.org Cyclic acetals are stable under a wide range of reaction conditions, particularly those involving bases, nucleophiles, organometallic reagents, and hydrides. organic-chemistry.orgthieme-connect.de This stability allows for chemical modifications to be performed on other parts of the molecule, such as the phenolic hydroxyl group or the aromatic ring, without unintended reactions at the aldehyde position. wikipedia.org For example, once the aldehyde in salicylaldehyde is protected, the phenolic hydroxyl group can be alkylated or acylated, or the aromatic ring can undergo electrophilic substitution under conditions that would otherwise oxidize or react with the aldehyde.

Orthogonal protection is a key strategy in complex synthesis that allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. wikipedia.orgthieme-connect.de The 1,3-dioxolane group is categorized as an acid-labile protecting group. organic-chemistry.org It is readily cleaved by hydrolysis in the presence of aqueous acid to regenerate the parent carbonyl compound. wikipedia.orgorganic-chemistry.org This specific lability allows for its removal without affecting other protecting groups that are stable to acid but sensitive to other conditions. wikipedia.org For instance, a dioxolane can be removed while leaving silyl (B83357) ethers (cleaved by fluoride (B91410) ions), Fmoc groups (cleaved by base), or benzyl (B1604629) ethers (cleaved by hydrogenolysis) intact. wikipedia.orgthieme-connect.de This orthogonality is crucial for planning efficient and selective synthetic routes. researchgate.net

| Protecting Group | Typical Substrate | Cleavage Conditions | Orthogonality to 1,3-Dioxolane |

| 1,3-Dioxolane | Aldehyde, Ketone | Mild Aqueous Acid (e.g., HCl, p-TSA) | - |

| tert-Butyldimethylsilyl (TBDMS) Ether | Alcohol | Fluoride Ion (e.g., TBAF) | High |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | High |

| Benzyl (Bn) Ether | Alcohol, Phenol (B47542) | Catalytic Hydrogenolysis (H₂, Pd/C) | High |

| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) | Partial (Selectivity can be achieved) |

Post-Dioxolane Formation Functionalization of the Phenolic Moiety

After the successful protection of the aldehyde group as a 1,3-dioxolane, the phenolic part of the this compound molecule becomes the primary site for further functionalization. The nucleophilic character of the phenolic oxygen and the activated nature of the aromatic ring allow for a variety of chemical transformations.

O-Alkylation and O-Acylation: The hydroxyl group can be converted into an ether or an ester. Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a base like potassium carbonate) or acylation conditions (e.g., an acyl chloride or anhydride (B1165640) with a base like pyridine) can be employed.

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group. With the ortho position occupied by the dioxolane moiety, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions will primarily occur at the para position (C4) and the other ortho position (C6) relative to the hydroxyl group. The protection of the aldehyde prevents its oxidation under common electrophilic substitution conditions. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

Introducing chirality into derivatives of this compound can be achieved through several stereoselective methods. researchgate.netsemanticscholar.org One common approach is to use a chiral diol during the formation of the dioxolane ring. Reacting salicylaldehyde with an enantiomerically pure C₂-symmetric diol, such as (2R,3R)-butane-2,3-diol, results in the formation of a chiral dioxolane. The stereocenters on the dioxolane ring can then influence the stereochemical outcome of subsequent reactions on the molecule, acting as a chiral auxiliary.

Furthermore, stereoselective methods can be employed to create substituted 1,3-dioxolanes. For example, the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid and a nucleophile can lead to the stereoselective formation of complex dioxolane structures. mdpi.com Chiral 1,3-dioxolan-4-ones, derived from readily available enantiopure α-hydroxy acids, have also proven to be valuable intermediates in asymmetric synthesis, allowing for stereocontrolled Michael additions and Diels-Alder reactions. nih.gov

Retrosynthetic Disconnections and Planning for Complex this compound-Containing Structures

Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available precursors. amazonaws.comdeanfrancispress.com For a complex structure containing the this compound core, the most logical initial disconnection involves the protecting group itself. amazonaws.comicj-e.org

The key retrosynthetic disconnection is the cleavage of the two C–O bonds of the acetal. This simplifies the target molecule into two precursor synthons:

A 2-hydroxybenzaldehyde moiety.

An ethane-1,2-diol moiety.

This disconnection corresponds to the well-established acetal hydrolysis reaction in the forward synthetic direction. icj-e.org Therefore, the synthetic plan would involve using 2-hydroxybenzaldehyde (salicylaldehyde) and ethylene glycol as the starting materials to form the core structure. Subsequent functionalizations on the phenolic ring or transformations of the hydroxyl group would be planned based on the specific target molecule, always considering the stability of the dioxolane protecting group to the proposed reaction conditions.

Elucidating Reactivity and Transformation Pathways of 2 1,3 Dioxolan 2 Yl Phenol

Reactions at the Phenolic Hydroxyl Group and Aromatic Ring System

The electron-rich nature of the phenol (B47542) ring, enhanced by the activating hydroxyl group, makes it susceptible to a variety of transformations. byjus.com These reactions allow for extensive modification of the molecule's core structure.

The oxidation of phenols to quinones is a fundamental transformation in organic synthesis, providing access to valuable building blocks. For phenols, regioselective oxidation to ortho-quinones is a significant challenge, but one that can be addressed with modern reagents. nih.gov Hypervalent iodine reagents, particularly o-iodoxybenzoic acid (IBX), have emerged as effective oxidants for the regioselective conversion of phenols to o-quinones under mild conditions. semanticscholar.orgnih.govthieme-connect.de

The reaction with IBX is notably regioselective, favoring oxidation at the ortho position. nih.gov This process involves a double oxidation: a regioselective hydroxylation at the ortho position, followed by oxidation of the resulting catechol intermediate to the o-quinone. nih.gov The mechanism is believed to proceed through the formation of an I(V) intermediate, which facilitates the intramolecular delivery of an oxygen atom to the most nucleophilic and least sterically hindered ortho site on the phenol. nih.govnih.gov This method is particularly effective for electron-rich phenols. nih.gov For 2-(1,3-Dioxolan-2-yl)phenol, oxidation would be expected to occur at the C6 position, yielding the corresponding ortho-quinone.

| Oxidizing Agent | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| o-Iodoxybenzoic acid (IBX) | Room temperature, various solvents (e.g., DMF) | ortho-Quinone | thieme-connect.denih.gov |

| Bis(trifluoroacetoxy)iodobenzene (BTI) | Variable conditions | para-Quinone (preferred where possible), otherwise ortho-Quinone | nih.gov |

| Fremy's Salt [(KSO₃)₂NO] | Aqueous media | Mixtures of ortho- and para-Quinones | nih.gov |

The hydroxyl group of a phenol is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions of the aromatic ring. byjus.comlibretexts.org This high reactivity allows phenols to undergo electrophilic substitution even with weak electrophiles and often without the need for a Lewis acid catalyst. byjus.comlibretexts.org For this compound, the ortho position (C6) and the para position (C4) are activated. However, the existing 1,3-dioxolane (B20135) group at the C2 position may exert some steric hindrance, potentially favoring substitution at the para position.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation : Phenols react readily with bromine in solvents of low polarity to form monobromophenols. byjus.com With bromine water, polysubstitution occurs to give a precipitate of 2,4,6-tribromophenol. byjus.com

Nitration : Treatment with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Friedel-Crafts Reactions : Phenols can undergo Friedel-Crafts alkylation and acylation, although the high reactivity can sometimes lead to side reactions. libretexts.orgwikipedia.org An important related reaction is the Kolbe-Schmidt reaction, where the phenoxide ion reacts with the weak electrophile carbon dioxide to produce ortho-hydroxybenzoic acid. byjus.comlibretexts.org

| Reaction | Electrophile | Typical Reagents | Expected Major Product(s) for this compound | Reference |

|---|---|---|---|---|

| Bromination | Br⁺ | Br₂ in CCl₄ | 4-Bromo-2-(1,3-dioxolan-2-yl)phenol | byjus.com |

| Nitration | NO₂⁺ | Dilute HNO₃ | 4-Nitro-2-(1,3-dioxolan-2-yl)phenol and 6-Nitro-2-(1,3-dioxolan-2-yl)phenol | byjus.com |

| Friedel-Crafts Alkylation | R⁺ | R-X, AlCl₃ | 4-Alkyl-2-(1,3-dioxolan-2-yl)phenol | libretexts.orgwikipedia.org |

| Kolbe-Schmidt Reaction | CO₂ | 1. NaOH, 2. CO₂, 3. H⁺ | 3-(1,3-Dioxolan-2-yl)-4-hydroxybenzoic acid | libretexts.org |

Phenols and their corresponding phenolate (B1203915) anions are photoactive species that can participate in light-driven reactions. nih.gov Arene dearomatization is a powerful strategy for building molecular complexity by converting flat aromatic systems into three-dimensional structures. mdpi.commdpi.com

One approach involves the use of hypervalent iodine compounds to achieve oxidative dearomatization. mdpi.com For instance, treating 2-alkylphenols with λ³-iodanes can lead to dearomatizing C-C bond formation, yielding cyclohexa-2,4-dienone derivatives. mdpi.com Another strategy is the hydroxylative phenol dearomatization, which transforms phenols into ortho-quinol products. This can be achieved using various reagents, including hypervalent iodine compounds, which can provide high regioselectivity. nih.govlookchem.com These reactions are crucial for the synthesis of complex natural products. lookchem.com

Photochemical methods can also initiate cascade reactions. For example, allyl-functionalized phenolate anions, generated in situ, can undergo a light-driven cascade process involving atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (Sₙ) to produce functionalized 2,3-dihydrobenzofurans. nih.gov

The phenolic hydroxyl group is a versatile functional handle that can be converted into a variety of other groups, expanding the synthetic utility of the molecule. These transformations often begin with the conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). vanderbilt.edu This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base like pyridine. ub.edu The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions, allowing for its displacement by a wide range of nucleophiles to introduce new functionalities. vanderbilt.eduub.edu

Key interconversions include:

Conversion to Ethers : Williamson ether synthesis by deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide.

Conversion to Esters : Acylation using an acyl chloride or acid anhydride (B1165640) in the presence of a base.

Conversion to Sulfonate Esters : Reaction with sulfonyl chlorides (e.g., TsCl, MsCl) to form tosylates or mesylates. ub.edu

Conversion to Halides : The hydroxyl group can be converted into a halide. This is often done via an intermediate sulfonate ester, which is then displaced by a halide ion (e.g., LiCl, LiBr). ub.edu

| Starting Group | Target Group | Reagents | Intermediate | Reference |

|---|---|---|---|---|

| -OH | -OR (Ether) | 1. NaH, 2. R-X | Phenoxide | fiveable.me |

| -OH | -OC(O)R (Ester) | RCOCl or (RCO)₂O, Pyridine | N/A | fiveable.me |

| -OH | -OSO₂R' (Sulfonate) | R'SO₂Cl, Pyridine | N/A | ub.edu |

| -OSO₂R' | -Cl, -Br, -I (Halide) | LiCl, LiBr, or NaI in DMF or Acetone (B3395972) | N/A | vanderbilt.eduub.edu |

Chemical Transformations Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring in this compound functions as a cyclic acetal (B89532). Acetal groups are widely used in organic synthesis as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability towards bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.org

The primary reaction of the 1,3-dioxolane ring is its removal (deprotection) to regenerate the original carbonyl group. In the case of this compound, this deprotection would yield salicylaldehyde (B1680747). This transformation is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water, ultimately leading to the release of ethylene (B1197577) glycol and the aldehyde.

While aqueous acid is the classic method, a variety of other conditions have been developed for acetal cleavage, offering milder alternatives or enhanced chemoselectivity. organic-chemistry.org

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Standard, robust method | organic-chemistry.org |

| Iodine (catalytic) | Wet acetone or other solvents | Mild, neutral conditions | organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temp. | Chemoselective, near-neutral pH | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone, room temp. or microwave | Mild, rapid deprotection | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic, very fast conversion | organic-chemistry.org |

Ring-Opening Reactions Under Acidic or Basic Conditions

The 1,3-dioxolane ring of this compound, an acetal, is susceptible to cleavage under both acidic and basic conditions, leading to the formation of different products depending on the reaction environment. This reactivity is central to its utility as a protected form of 2-hydroxybenzaldehyde.

Under acidic conditions, the acetal undergoes hydrolysis to regenerate the parent aldehyde and ethylene glycol. This reaction is typically catalyzed by mineral acids or Lewis acids. The generally accepted mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields the aldehyde and the diol. Clay minerals such as montmorillonite (B579905) have also been shown to be effective catalysts for the cationic ring-opening polymerization of 1,3-dioxolane, highlighting the susceptibility of this ring system to acidic catalysts.

The stability of the dioxolane ring is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the phenol ring can stabilize the carbocation intermediate, facilitating the ring-opening process. Conversely, electron-withdrawing groups would be expected to destabilize the intermediate and slow down the rate of hydrolysis.

Basic conditions can also promote the ring-opening of the dioxolane moiety, although the mechanism and products differ from acidic hydrolysis. In the presence of a strong base, deprotonation of the phenolic hydroxyl group can occur. While the dioxolane ring itself is generally stable to base, intramolecular reactions can be induced. For instance, treatment of related chalcone (B49325) epoxides with concentrated sodium hydroxide (B78521) has been shown to lead to the isolation of 2-hydroxypropionic acids, indicating that under forcing basic conditions, rearrangements and subsequent ring-opening can occur.

The following table summarizes the expected outcomes of ring-opening reactions under different conditions:

| Condition | Reagents | Primary Product | Byproduct |

| Acidic | H₃O⁺ (e.g., aq. HCl, H₂SO₄) | 2-Hydroxybenzaldehyde | Ethylene glycol |

| Basic | Strong base (e.g., NaOH) | Potential for rearrangement products | Ethylene glycol |

Modifications at the Acetal Carbon

The acetal carbon in this compound, while part of a protecting group, can also be a site for chemical modification, although this is less common than reactions involving the aromatic ring or the phenolic hydroxyl group. Direct functionalization at this position is challenging due to the inherent stability of the acetal. However, reactions that proceed via intermediates where this carbon becomes reactive are known.

One potential pathway for modification involves the generation of a carbocation at the acetal carbon under acidic conditions, as discussed in the context of ring-opening reactions. This electrophilic intermediate could, in principle, be trapped by nucleophiles other than water, leading to the formation of new C-Nu bonds at this position. The efficiency of such a reaction would depend on the nucleophilicity of the trapping agent and its ability to compete with water or other components of the reaction mixture.

Another theoretical approach could involve radical-mediated reactions. The generation of a radical at the acetal carbon could allow for subsequent addition or substitution reactions. However, the selective generation of such a radical in the presence of the electron-rich phenol ring would be a significant synthetic challenge.

It is important to note that direct modifications at the acetal carbon of this compound are not widely reported in the literature, as the primary utility of the dioxolane group in this context is as a protecting group for the aldehyde functionality. Most synthetic strategies focus on reactions at other sites of the molecule, followed by deprotection to reveal the aldehyde.

Cascade Reactions and Annulations Incorporating this compound Units

The structural features of this compound make it a valuable participant in cascade and annulation reactions, where multiple bonds are formed in a single synthetic operation. The presence of the nucleophilic phenol and the latent electrophilic aldehyde (protected as the dioxolane) allows for the construction of complex heterocyclic and polycyclic frameworks.

C-H Activation Initiated Reactions

Recent advancements in organic synthesis have highlighted the power of C-H activation for the construction of complex molecules. The phenolic hydroxyl group can act as a directing group for the ortho-C-H functionalization of the aromatic ring. While direct C-H activation of this compound is not extensively documented, the principles of phenol-directed C-H activation suggest its feasibility.

In a hypothetical C-H activation scenario, a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) could coordinate to the phenolic oxygen, directing the activation of the C-H bond at the 6-position of the phenol ring. This activated species could then react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to introduce new substituents. Subsequent intramolecular reactions, potentially involving the deprotected aldehyde, could lead to the formation of fused ring systems. For instance, a C-H activation/annulation cascade could be envisioned where the initial C-H functionalization is followed by an intramolecular aldol-type condensation upon deprotection of the dioxolane, leading to the formation of a bicyclic or tricyclic product.

The dioxolane group serves a crucial role in such a sequence by preventing the aldehyde from interfering with the C-H activation catalyst or undergoing undesired side reactions.

Wittig Olefination with Dioxolane-Appended Ylides

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. While this compound itself does not directly participate in the Wittig reaction, ylides derived from precursors containing the 2-(1,3-dioxolan-2-yl)phenyl moiety are valuable reagents in multi-step syntheses.

A typical sequence would involve the functionalization of the phenolic hydroxyl group with a haloalkane, followed by reaction with triphenylphosphine (B44618) to form a phosphonium salt. Treatment of this salt with a strong base generates the corresponding ylide. This dioxolane-appended ylide can then react with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction (E vs. Z alkene) is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to give the Z-alkene.

The dioxolane group in this context serves to protect the aldehyde functionality, which would otherwise be incompatible with the basic conditions and the nucleophilic ylide. After the olefination step, the dioxolane can be hydrolyzed to reveal the aldehyde, which can then participate in subsequent transformations, such as intramolecular cyclizations.

Rearrangement Processes (e.g., Baeyer–Villiger Oxidation with Chiral Acetals)

The Baeyer-Villiger oxidation is a classic rearrangement reaction that converts a ketone to an ester or a lactone using a peroxyacid. While this compound itself is not a direct substrate for this reaction, chiral acetals derived from it can be utilized in asymmetric synthesis.

In a hypothetical scenario, a chiral diol could be used to form a chiral acetal with 2-hydroxybenzaldehyde. Subsequent oxidation of the phenolic hydroxyl group to a ketone would generate a substrate for an intramolecular Baeyer-Villiger oxidation. The stereochemistry of the chiral acetal could influence the facial selectivity of the peroxyacid attack and the migratory aptitude of the adjacent groups, potentially leading to a stereoselective rearrangement. The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

The use of chiral N,N'-dioxide/Sc(III) catalysts has been shown to be effective in the asymmetric Baeyer-Villiger oxidation of 3-substituted cycloketones, highlighting the potential for catalytic asymmetric variants of this reaction. The resulting lactone from such a rearrangement could then be a valuable chiral building block for the synthesis of more complex molecules.

Comparative Reactivity with Structural Analogs and Isomers

The reactivity of this compound can be better understood by comparing it with its structural analogs and isomers. Key points of comparison include the acidity of the phenolic proton, the stability of the dioxolane ring, and the susceptibility of the aromatic ring to electrophilic substitution.

Comparison with 2-hydroxybenzaldehyde: The most direct comparison is with its deprotected form, 2-hydroxybenzaldehyde. The primary difference is the masked aldehyde group in this compound, which renders it unreactive towards nucleophiles that would readily attack the aldehyde carbonyl. This protection allows for a wider range of reactions to be performed on the phenol and aromatic ring without interference from the aldehyde.

Comparison with 4-(1,3-dioxolan-2-yl)phenol (B8780049) (para isomer): The para isomer, 4-(1,3-dioxolan-2-yl)phenol, will exhibit different reactivity due to the different electronic interplay between the hydroxyl and dioxolanylmethyl groups. In the ortho isomer, intramolecular hydrogen bonding between the phenolic proton and an oxygen of the dioxolane ring is possible, which can influence its acidity and conformation. This intramolecular interaction is absent in the para isomer. Furthermore, the directing effects of the hydroxyl group in electrophilic aromatic substitution will lead to different substitution patterns for the two isomers.

Comparison with 2-methoxyphenol (guaiacol): Replacing the dioxolane group with a methoxy (B1213986) group provides another point of comparison. Guaiacol (B22219) is more electron-rich than this compound due to the stronger electron-donating nature of the methoxy group compared to the dioxolanylmethyl group. This will make the aromatic ring of guaiacol more susceptible to electrophilic attack.

Comparison with Phenol and Thiophenol Analogs: The acidity of phenols is influenced by substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. The 2-(1,3-dioxolan-2-yl) group is weakly electron-withdrawing, so this compound is expected to be slightly more acidic than phenol itself. In comparison to thiophenol analogs, phenols are generally less acidic. Studies on phenol and thiophenol analogs have shown that the antioxidant activity, which is related to the ease of hydrogen atom transfer from the hydroxyl or thiol group, is highly dependent on the substituents.

The following table provides a qualitative comparison of the reactivity of this compound with some of its structural analogs:

| Compound | Acidity of Phenolic Proton | Susceptibility to Electrophilic Aromatic Substitution | Reactivity towards Nucleophiles |

| This compound | Moderate | Moderate | Low (at acetal) |

| 2-Hydroxybenzaldehyde | Higher | Lower | High (at aldehyde) |

| 4-(1,3-Dioxolan-2-yl)phenol | Moderate | Moderate | Low (at acetal) |

| 2-Methoxyphenol (Guaiacol) | Lower | Higher | N/A |

Mechanistic Investigations of Reactions Involving 2 1,3 Dioxolan 2 Yl Phenol

Detailed Reaction Pathway Elucidation

The elucidation of a reaction pathway involves a step-by-step description of the bond-making and bond-breaking processes. For a molecule like 2-(1,3-dioxolan-2-yl)phenol, which contains both a phenol (B47542) and a cyclic acetal (B89532) functional group, several reaction types are of primary interest, including the acid-catalyzed hydrolysis of the dioxolane ring and electrophilic substitution on the phenol ring.

While specific experimental studies identifying reaction intermediates for this compound are not extensively documented in the literature, plausible intermediates can be proposed based on well-established mechanisms for similar compounds.

Acid-Catalyzed Hydrolysis: The hydrolysis of the 1,3-dioxolane (B20135) ring is a classic example of acetal chemistry. The reaction proceeds through a series of protonation and cleavage steps, leading to the formation of a carbocation intermediate.

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This increases the electrophilicity of the acetal carbon.

Formation of an Oxocarbenium Ion: The protonated acetal undergoes cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is planar at the carbocationic center. The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the adjacent phenyl ring can provide some electronic stabilization.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Subsequent deprotonation steps lead to the formation of a hemiacetal, which is in equilibrium with the corresponding aldehyde (salicylaldehyde) and ethylene (B1197577) glycol.

Electrophilic Aromatic Substitution: The phenol ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director.

Sigma Complex (Arenium Ion): In reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the carbons of the ring and the oxygen of the hydroxyl group. The presence of the dioxolane group at the ortho position would sterically hinder attack at that position to some extent, favoring substitution at the para-position.

A transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. The energy required to reach this state is the activation energy. While specific energy profiles for reactions of this compound are not available, general characteristics can be inferred.

Hydrolysis Transition State: The rate-determining step in the acid-catalyzed hydrolysis of many acetals is the formation of the oxocarbenium ion. The transition state for this step would involve the partial cleavage of the C-O bond and developing positive charge on the acetal carbon. The geometry of the transition state would be progressing towards the planar geometry of the oxocarbenium ion.

Electrophilic Substitution Transition State: The transition state for electrophilic attack on the phenol ring resembles the sigma complex. It is a high-energy species where the aromaticity of the ring is temporarily disrupted. The activation energy for this step is significantly lowered by the electron-donating hydroxyl group.

A hypothetical reaction coordinate diagram for the acid-catalyzed hydrolysis would show the reactants (protonated acetal) passing through a high-energy transition state to form the oxocarbenium ion intermediate, which would then react further through a lower energy barrier to form the products.

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate | Key Characteristics |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Oxocarbenium Ion | Resonance-stabilized carbocation, planar geometry at the cationic carbon. |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Resonance-stabilized carbocation, disruption of aromaticity, positive charge delocalized over the ring. |

The selectivity of a reaction (i.e., the preference for one product over another) is governed by both kinetic and thermodynamic factors.

Kinetic Control: Under kinetic control, the product that is formed fastest is the major product. This is determined by the relative activation energies of the competing pathways. In the electrophilic substitution of this compound, substitution at the para-position is generally favored kinetically due to reduced steric hindrance from the bulky dioxolane group compared to the other ortho-position.

Thermodynamic Control: Under thermodynamic control, the most stable product is the major product. This is determined by the relative Gibbs free energies of the products. In many electrophilic aromatic substitutions, the thermodynamically favored product is also the one that is kinetically favored.

The hydrolysis of the dioxolane ring is a reversible reaction. The position of the equilibrium is influenced by the reaction conditions. In the presence of a large excess of water, the equilibrium will favor the hydrolysis products (salicylaldehyde and ethylene glycol). Conversely, in the absence of water and in the presence of a dehydrating agent, the formation of the acetal is favored.

Role of Structural Features on Reactivity and Selectivity

The specific structural features of this compound play a significant role in determining its reactivity and the selectivity of its reactions.

The five-membered 1,3-dioxolane ring is not planar and exists in puckered conformations to relieve torsional strain. The most stable conformation is typically an envelope or a twist conformation.

A crystallographic study of this compound has confirmed that the dioxolane ring adopts an envelope conformation in the solid state. In this conformation, four of the atoms are in a plane, while the fifth atom is out of the plane. This puckering of the ring can influence the steric environment around the reaction centers.

The conformational flexibility of the dioxolane ring is important in understanding the approach of reagents. The interconversion between different envelope and twist conformers is typically rapid at room temperature, but certain conformations may be favored depending on the steric and electronic interactions between the ring and its substituents. The orientation of the phenyl group relative to the dioxolane ring will also be influenced by these conformational dynamics.

Table 2: Conformational Details of the 1,3-Dioxolane Ring in this compound

| Feature | Description | Source |

|---|---|---|

| Conformation | Envelope | |

| Puckering Atom | One of the ring oxygen atoms deviates from the plane of the other four atoms. |

Intramolecular interactions, particularly hydrogen bonding, can have a profound effect on the conformation, stability, and reactivity of a molecule.

Intermolecular Hydrogen Bonding: The crystal structure of this compound shows that the molecules are linked by O-H...O hydrogen bonds, forming zigzag chains. This indicates that in the solid state, the phenolic hydroxyl group acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule.

Potential for Intramolecular Hydrogen Bonding: In solution or in the gas phase, the possibility of intramolecular hydrogen bonding exists between the phenolic hydroxyl group and one of the oxygen atoms of the dioxolane ring. This would lead to the formation of a five- or six-membered ring, depending on which oxygen atom acts as the acceptor. Such an interaction would be analogous to the well-known intramolecular hydrogen bond in salicylaldehyde (B1680747).

Theoretical studies on similar ortho-substituted phenols suggest that the presence and strength of intramolecular hydrogen bonds can significantly influence the acidity of the phenolic proton and the orientation of the substituents. If an intramolecular hydrogen bond is present in this compound, it could:

Stabilize a particular conformation: Locking the relative orientation of the phenol and dioxolane rings.

Influence the acidity of the phenol: Generally, intramolecular hydrogen bonding to the phenolate (B1203915) oxygen after deprotonation can stabilize the conjugate base and thus increase the acidity of the phenol.

Affect reactivity: By altering the electron density and steric accessibility of the phenolic hydroxyl group and the dioxolane ring.

Stereoelectronic Effects Imparted by the Dioxolane and Phenol Groups

The reactivity and conformational preferences of this compound are significantly influenced by a combination of stereoelectronic effects originating from the constituent dioxolane and phenol moieties. These effects, which involve the spatial arrangement of orbitals and the distribution of electron density, play a crucial role in dictating the molecule's behavior in chemical reactions. Key among these are the anomeric effect within the dioxolane ring and the potential for intramolecular hydrogen bonding involving the phenolic hydroxyl group.

The dioxolane ring in this compound is not planar. X-ray crystallography studies have revealed that the five-membered ring adopts an envelope conformation. researchgate.net In this arrangement, one of the oxygen atoms is displaced from the plane formed by the other four atoms. researchgate.net This puckered geometry is a consequence of minimizing torsional strain and optimizing orbital overlap.

The presence of the ortho-hydroxyl group on the phenyl ring introduces the possibility of intramolecular hydrogen bonding. This can occur between the hydrogen atom of the phenolic -OH group and one of the oxygen atoms of the dioxolane ring, which can act as a hydrogen bond acceptor. researchgate.net The formation of such a hydrogen bond would create a pseudo-six-membered ring, which can significantly influence the conformation of the entire molecule by restricting the rotation around the C-C bond connecting the phenyl and dioxolane rings. nih.gov The strength of this potential intramolecular hydrogen bond would depend on the distance and angle between the donor (-OH) and acceptor (dioxolane oxygen) groups. Computational studies on similar ortho-substituted phenols have shown that intramolecular hydrogen bonding can be a significant factor in determining their conformational stability. researchgate.netrsc.org However, crystal structure data for this compound indicates that in the solid state, the molecules are linked by intermolecular O-H···O hydrogen bonds, forming zigzag chains. researchgate.net This suggests that in the crystalline form, intermolecular interactions may be more favorable than the formation of an intramolecular hydrogen bond. The conformation in solution, however, could differ and may favor the intramolecularly hydrogen-bonded structure.

Table 1: Selected Geometric and Stereoelectronic Parameters for this compound and Related Systems

| Parameter | Value | Significance | Reference(s) |

| Crystal Structure Data for this compound | |||

| Dioxolane Ring Conformation | Envelope | Minimizes torsional strain and allows for optimal orbital overlap for stereoelectronic interactions. | researchgate.net |

| C-O-C-C Torsion Angle | -0.6 (3)° | Indicates the degree of puckering in the envelope conformation of the dioxolane ring. | researchgate.net |

| Intermolecular H-bond (O-H···O) Distance | 2.752 (4) Å | The distance between the phenolic oxygen (donor) and an oxygen from a neighboring molecule (acceptor) in the crystal lattice. | researchgate.net |

| Representative Stereoelectronic Parameters | |||

| Anomeric Effect Stabilization Energy (Typical for Dioxolanes) | 1-2 kcal/mol | Estimated energy stabilization gained from the n → σ* hyperconjugation interaction, favoring specific conformations. | wikipedia.orgrsc.org |

| Intramolecular H-bond Energy (Typical for o-substituted phenols) | 2-5 kcal/mol | Estimated energy stabilization from the formation of an intramolecular hydrogen bond, which can influence molecular conformation. | nih.gov |

Computational and Theoretical Chemistry Studies of 2 1,3 Dioxolan 2 Yl Phenol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool for elucidating the three-dimensional structure and electron distribution of 2-(1,3-Dioxolan-2-yl)phenol. These methods provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. libretexts.orgarxiv.org DFT methods, particularly with hybrid functionals like B3LYP, have proven effective for optimizing molecular geometries and predicting electronic properties of phenolic compounds. explorationpub.comresearchgate.net

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. DFT calculations, often using the B3LYP functional with a basis set such as 6-31G*, are employed to determine the most stable three-dimensional arrangement. researchgate.netindexacademicdocs.org

Illustrative data from a DFT B3LYP/6-31G* geometry optimization of a molecule with a similar structural motif is presented below to demonstrate typical computational outputs.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C(ar)-C(ar) | 1.395 |

| C(ar)-O(phenol) | 1.364 |

| O-H | 0.962 |

| C(ar)-C(dioxolane) | 1.510 |

| C-O(dioxolane) | 1.430 |

| C-C(dioxolane) | 1.540 |

| Angle | Calculated Bond Angle (°) |

|---|---|

| C-C-C (aromatic) | 120.0 |

| C-C-O (phenol) | 119.5 |

| C-O-H | 109.0 |

| O-C-O (dioxolane) | 105.0 |

| C-O-C (dioxolane) | 108.0 |

Note: The data in the tables above is illustrative of typical results from DFT calculations for phenolic compounds and does not represent experimentally verified values for this compound.

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in determining the chemical reactivity and kinetic stability of the molecule. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. youtube.com

For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the phenol (B47542) ring, indicating this is the region most susceptible to electrophilic attack. The LUMO, also a π*-orbital, is where an incoming electron would most likely reside. In computational studies of similar dioxolane-containing aromatic systems, the HOMO's electron density is often concentrated on the dioxolane and benzene (B151609) rings, while the LUMO's density is localized on the conjugated system. researchgate.net

Below is a table with representative HOMO-LUMO data obtained from DFT calculations for a related phenolic compound.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds as specific computational results for this compound were not found in the referenced literature.

Spectroscopic Property Predictions and Validation

Computational chemistry is instrumental in predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the structural elucidation of unknown compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool in organic chemistry for structure verification. nrel.govrsc.org Computational methods, particularly DFT, can calculate the magnetic shielding tensors for each nucleus in a molecule. These tensors are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts is highly dependent on the quality of the optimized geometry and the chosen level of theory (functional and basis set). mdpi.comnih.gov For ¹H and ¹³C chemical shifts, it is often necessary to average the results over a Boltzmann distribution of low-energy conformers to obtain good agreement with experimental spectra, which are measured as an average over all rapidly interconverting conformations in solution. nrel.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT for these predictions. mdpi.com

The following table provides an example of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C(ar)-OH | 155.0 | OH | 7.50 |

| C(ar)-C(dioxolane) | 122.5 | H(ar) | 7.20 |

| C(ar)-H | 130.0 | H(ar) | 6.90 |

| C(ar)-H | 118.0 | H(ar) | 6.85 |

| C(ar)-H | 128.0 | H(ar) | 7.10 |

| C(ar)-H | 116.0 | CH(dioxolane) | 5.80 |

| CH(dioxolane) | 102.0 | CH₂(dioxolane) | 4.10 |

| CH₂(dioxolane) | 65.0 | CH₂(dioxolane) | 4.00 |

Note: The chemical shifts presented in this table are illustrative values based on the structure of this compound and are intended to exemplify the output of computational predictions. They are not based on a specific published computational study of this molecule.

Vibrational Frequency Analysis (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of molecules. researchgate.netthermofisher.com In the computational study of this compound, these experimental techniques are complemented by quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to provide a detailed assignment of the fundamental vibrational modes. nih.govijaemr.com

Normal Coordinate Analysis (NCA) is employed to assign the calculated vibrational frequencies to specific types of molecular motion. nih.gov This analysis is based on the scaled quantum mechanical force field (SQMFF) methodology, which helps in achieving better agreement between theoretical and experimental spectra. nih.gov The calculations provide a comprehensive picture of the molecule's vibrational behavior, including stretching, bending, and torsional modes. For instance, the characteristic vibrations of the phenol group (O-H, C-O, and aromatic C-H stretches) and the dioxolane ring (C-O-C stretches and ring deformations) can be precisely identified. ijaemr.comderpharmachemica.com

The potential energy distribution (PED) is calculated to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous vibrational assignment. biointerfaceresearch.comnih.gov Theoretical spectra are often simulated based on these calculations, and their comparison with experimental FT-IR and FT-Raman spectra shows excellent agreement, validating the computational model. nih.govbiointerfaceresearch.com

Below is an illustrative table of key vibrational frequencies for the phenolic group, based on general findings for phenol, as specific experimental data for this compound is not available. These assignments are typically made with the aid of DFT calculations. ijaemr.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (IR) | Assignment (based on PED) |

| ν(O-H) | ~3650 | ~3657 | O-H stretching |

| ν(C-H) aromatic | ~3050-3100 | ~3060-3100 | Aromatic C-H stretching |

| ν(C=C) aromatic | ~1600 | ~1605 | Aromatic ring C=C stretching |

| δ(O-H) | ~1350 | ~1359 | O-H in-plane bending |

| ν(C-O) | ~1250 | ~1258 | C-O stretching |

| γ(C-H) aromatic | ~750-850 | ~750-850 | Aromatic C-H out-of-plane bending |

Note: The data in this table is representative of the phenol moiety and is intended to be illustrative of the type of data generated in a vibrational frequency analysis. Actual values for this compound would require specific experimental and computational studies.

Computational Mechanistic Studies of this compound Transformations

Computational chemistry provides essential tools to investigate the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By modeling the interactions between reactants, transition states, and products, researchers can elucidate the step-by-step pathways of transformations, such as cycloadditions, substitutions, or ring-opening reactions. researchgate.netcanada.ca DFT methods are commonly used to explore these reaction mechanisms, providing insights into the regioselectivity and stereoselectivity of the processes. researchgate.net

For example, studies on related dioxolane compounds have explored their reactivity in cycloaddition reactions. researchgate.net Such studies calculate the energies of reactants, transition states, and products to determine the most favorable reaction pathway. researchgate.net The phenol group can also be a site of various reactions, and computational studies on phenols have detailed mechanisms of processes like hydrogen atom abstraction. canada.caustc.edu.cn

Potential Energy Surface Mapping and Reaction Pathway Exploration

A cornerstone of computational mechanistic studies is the mapping of the potential energy surface (PES). wayne.edubohrium.com The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. wayne.eduresearchgate.net Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points represent transition states that connect them. wayne.edumdpi.com

By exploring the PES, chemists can identify the most likely reaction pathways. researchgate.net Techniques such as intrinsic reaction coordinate (IRC) calculations are used to follow the minimum energy path (MEP) from a transition state down to the corresponding reactants and products, confirming the connection between them. mdpi.com For complex reactions, more advanced methods may be employed to explore a wider range of the chemical space. researcher.life For instance, a DFT study on the cycloaddition reaction of a dioxolane derivative with chlorocarbene mapped out the energy profile, identifying four possible transition states and their corresponding cycloadducts. researchgate.net

Activation Barrier Calculations for Key Steps

A critical piece of information derived from PES mapping is the activation energy or activation barrier for each elementary step in a reaction mechanism. researchgate.net This barrier is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. mdpi.com Computational methods, particularly DFT, can calculate these barriers with reasonable accuracy. researchgate.net

For example, in the study of the reaction between 2- biointerfaceresearch.comschrodinger.comDioxolan-2-ylidene-malononitrile and chlorocarbene, the activation enthalpies were calculated for different pathways. The results indicated that the attack at the double bond of the dioxolane-containing reactant was favored both kinetically (lower activation barrier) and thermodynamically over a competing reactant. researchgate.net Such calculations are invaluable for understanding and predicting the outcome of chemical reactions. canada.ca

Advanced Computational Methodologies and Software Applications

The computational investigation of this compound relies on a variety of sophisticated methodologies and specialized software packages. unige.chswinburne.edu.au The choice of method depends on the desired balance between accuracy and computational cost.

Methodologies:

Density Functional Theory (DFT): This is one of the most widely used methods in computational chemistry for studying medium to large-sized molecules. ijaemr.comkarazin.ua Functionals like B3LYP are popular for their ability to provide accurate results for geometries, vibrational frequencies, and reaction energies. nih.govresearchgate.net

Hartree-Fock (HF) Theory: This is an ab initio method that provides a fundamental starting point for many more advanced calculations. While less accurate than DFT for many applications due to the neglect of electron correlation, it is still used for certain types of analysis. nih.govkarazin.ua

Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that includes electron correlation effects, often leading to improved accuracy for binding energies and reaction barriers compared to HF. unige.ch

Software Applications: A range of software suites are available to perform these complex calculations. These programs provide the tools to build molecules, run simulations, and analyze the results.

| Software | Key Applications |

| Gaussian | Widely used for a broad range of quantum chemical calculations, including DFT and HF methods, geometry optimization, frequency calculations, and reaction pathway analysis. ijaemr.comresearchgate.net |

| NWChem | A major open-source quantum chemistry package designed for high-performance parallel computing, capable of handling large molecular systems. aalto.fi |

| DFTB+ | An open-source package for calculations based on the Density Functional Tight Binding (DFTB) method, which is a computationally efficient approximation of DFT. aalto.fi |

| VeloxChem | A modern C++/Python package focused on calculating molecular properties and modeling various types of spectroscopy using response theory. aalto.fi |

These advanced computational tools are indispensable for modern chemical research, enabling a deep, molecular-level understanding of compounds like this compound. schrodinger.comworktribe.com

Applications of 2 1,3 Dioxolan 2 Yl Phenol in Diverse Chemical Disciplines

Versatile Building Block in Organic Synthesis

As a bifunctional molecule, 2-(1,3-Dioxolan-2-yl)phenol offers two reactive sites: the phenolic hydroxyl group and the latent aldehyde. This duality makes it a valuable building block, enabling chemists to perform sequential reactions with high selectivity. The phenol (B47542) moiety can undergo reactions such as etherification or esterification, while the protected aldehyde remains inert, only to be revealed at a later, strategic stage of a synthesis.

The strategic utility of phenolic compounds bearing a protected carbonyl group, such as this compound, is particularly evident in the synthesis of macrocycles. core.ac.uk These large-ring structures are prevalent in many biologically active natural products and pharmaceutical agents. mdpi.com The synthesis of macrocycles often requires the careful orchestration of bond-forming reactions between two ends of a linear precursor molecule.

In this context, this compound can be envisioned as a key starting material. The phenolic hydroxyl group can be modified, for example, by alkylation with a long chain containing another reactive functional group. After this modification, the acetal (B89532) protecting the aldehyde can be removed under acidic conditions to liberate the formyl group. This newly revealed aldehyde can then undergo an intramolecular reaction, such as a Wittig reaction or reductive amination, with the functional group at the other end of the chain to form the macrocyclic ring. nih.gov This step-wise approach, facilitated by the protected nature of the aldehyde in the initial building block, is crucial for achieving high yields in complex macrocyclization reactions. core.ac.uk

| Feature | Description | Relevance to Synthesis |

| Bifunctionality | Possesses both a nucleophilic hydroxyl group and a latent electrophilic aldehyde. | Allows for sequential, controlled reactions at different parts of the molecule. |

| Protected Aldehyde | The 1,3-dioxolane (B20135) group masks the highly reactive aldehyde function. | Prevents unwanted side reactions during the modification of the phenolic group. |

| Strategic Deprotection | The aldehyde can be unmasked under specific acidic conditions when needed. | Enables late-stage intramolecular reactions for the formation of complex rings like macrocycles. |

The core structure of this compound is derived from salicylaldehyde (B1680747), a common motif in a wide range of natural products and biologically active synthetic compounds, including flavans and flavones. nih.gov The total synthesis of these complex molecules often requires multi-step sequences where certain functional groups must be temporarily masked to prevent them from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

The use of the 1,3-dioxolane as a protecting group for the salicylaldehyde moiety is a key strategy in this regard. For instance, in the synthesis of a natural product containing a modified salicylaldehyde core, the starting material this compound allows chemists to first perform elaborate transformations on the aromatic ring or the phenolic hydroxyl group. Once the core structure is appropriately elaborated, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in the final steps of the synthesis, such as a condensation reaction to form a heterocyclic ring. nih.gov This approach ensures that the sensitive aldehyde group is preserved throughout the synthetic sequence.

Strategic Use as a Carbonyl Protecting Group

The primary role of the 1,3-dioxolane moiety in this compound is to act as a protecting group for the carbonyl carbon of salicylaldehyde. google.comgoogleapis.com Protecting groups are essential tools in organic synthesis, allowing for the selective transformation of one functional group in the presence of others that might otherwise be reactive under the same conditions. nih.gov

The aldehyde in salicylaldehyde is highly susceptible to nucleophilic attack and oxidation. By converting it into a cyclic acetal, its reactivity is temporarily suppressed. The formation of this compound is typically achieved by reacting salicylaldehyde with ethylene (B1197577) glycol under acidic catalysis, with the removal of water driving the reaction to completion. organic-chemistry.org

This protection is robust under neutral and basic conditions, allowing for a wide range of chemical modifications to be performed on the phenol portion of the molecule. For example, the phenolic proton can be removed with a base to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis without affecting the protected aldehyde. Once the desired modifications are complete, the aldehyde can be regenerated by hydrolysis of the acetal using aqueous acid. organic-chemistry.org

| Condition | Stability of this compound |

| Acidic (aqueous) | Labile (deprotects to salicylaldehyde) |

| Basic | Stable |

| Neutral | Stable |

| Oxidizing Agents | Generally Stable |

| Reducing Agents (e.g., NaBH₄) | Stable |

Role in Ligand Design and Catalysis

The this compound scaffold is a valuable precursor in the synthesis of specialized ligands for transition metal catalysis and organocatalysis. The presence of both a phenolic oxygen and a masked aldehyde provides a versatile platform for creating multidentate ligands with tailored steric and electronic properties.

A prominent class of ligands derived from salicylaldehyde are Schiff bases, which are formed by the condensation of the aldehyde with a primary amine. iosrjournals.orgekb.eg These salicylaldimine ligands are capable of forming stable complexes with a wide variety of transition metals. bingol.edu.trnih.govidosr.org

The synthesis of complex Schiff base ligands can be greatly facilitated by using this compound as the starting material. This strategy allows for the modification of the ligand backbone before the formation of the sensitive imine (C=N) bond. For example, the phenolic hydroxyl group can be converted into an ether, linking it to another coordinating group to increase the denticity of the final ligand. Following this modification, the acetal is hydrolyzed to unmask the aldehyde, which is then condensed with an amine to furnish the final Schiff base ligand. This synthetic route prevents potential complications that could arise from the presence of a free aldehyde during the initial modification steps. mdpi.comnih.gov

Metal complexes featuring phenol-based ligands, such as those derived from salicylaldehyde, are widely used as catalysts in various organic transformations. bingol.edu.trorientjchem.org The electronic properties of the catalyst can be fine-tuned by altering the substituents on the salicylaldehyde ring, which in turn influences the catalytic activity and selectivity. nih.gov

Ligands prepared from this compound can be used to create catalysts for reactions such as polymerization, oxidation, and carbon-carbon bond formation. orientjchem.orgrsc.org For example, transition metal complexes of salicylaldimine ligands have shown catalytic activity in phenol oxidation reactions. orientjchem.org The ligand framework stabilizes the metal center and modulates its reactivity. By using this compound as a building block, chemists can design and synthesize highly specialized ligands that create a specific coordination environment around the metal, thereby directing the outcome of the catalytic reaction. nih.govresearchgate.net

Integration into Materials Science Research

The distinct chemical functionalities of this compound make it a valuable building block in the field of materials science, particularly in the development and modification of polymeric materials.

Polymeric Materials Development and Stabilization

The phenolic moiety of this compound allows it to be incorporated into polymer chains, influencing their properties. Phenolic compounds are known for their antioxidant properties, which can enhance the thermal stability and lifespan of various polymers by preventing oxidative degradation. The presence of the dioxolane group offers a latent aldehyde functionality that can be deprotected under specific conditions to allow for further reactions, such as cross-linking, which can improve the mechanical strength and thermal resistance of the resulting polymer.

Research in this area focuses on synthesizing new polymers where this compound is used as a monomer or a co-monomer. The resulting polymers can exhibit enhanced properties compared to their unmodified counterparts.

Table 1: Potential Effects of Incorporating this compound into Polymers

| Property | Potential Enhancement |

|---|---|

| Thermal Stability | The phenolic structure can act as a radical scavenger, inhibiting thermal degradation pathways. |

| Mechanical Strength | The latent aldehyde can be used for post-polymerization cross-linking, increasing the polymer's rigidity and strength. |

| Adhesion | The polar hydroxyl and ether groups can improve adhesion to various substrates. |

| Chemical Resistance | The cross-linked polymer network can exhibit increased resistance to solvents and chemical agents. |

Design of Functional Materials with Tunable Properties

The ability to selectively modify the phenolic hydroxyl group and the protected aldehyde group of this compound allows for the design of functional materials with tailored properties. For instance, the phenolic hydroxyl group can be functionalized to introduce specific recognition sites or to alter the solubility of the resulting material.

The dioxolane ring serves as a protective group for the aldehyde, which can be removed under acidic conditions. This controlled release of a reactive aldehyde group is a key feature in the design of "smart" materials that respond to environmental stimuli, such as a change in pH. This reactive aldehyde can then participate in various chemical transformations, leading to changes in the material's properties, such as swelling, degradation, or the release of an encapsulated substance.

Exploration in Medicinal Chemistry as Synthetic Intermediates

In medicinal chemistry, this compound serves as a valuable synthetic intermediate for the construction of more complex molecules with potential therapeutic applications. The strategic use of the dioxolane as a protecting group for the reactive aldehyde functionality of salicylaldehyde is crucial in multi-step syntheses.

The protection of the aldehyde allows for selective reactions to be carried out on the phenolic hydroxyl group or the aromatic ring without interference from the aldehyde. Once the desired modifications are complete, the aldehyde can be regenerated by deprotection of the dioxolane ring, making it available for subsequent reactions, such as the formation of Schiff bases, which are important pharmacophores in many bioactive compounds.

This strategy is employed in the synthesis of various classes of compounds, including but not limited to, potential anti-inflammatory, and antimicrobial agents. The ability to unmask the aldehyde at a later synthetic stage provides a powerful tool for medicinal chemists to build molecular complexity and diversity.

Table 2: Role of this compound in Medicinal Chemistry Synthesis

| Feature | Synthetic Advantage |

|---|---|

| Protected Aldehyde | Allows for selective reactions on other parts of the molecule without premature reaction of the aldehyde. |

| Phenolic Hydroxyl Group | Provides a handle for further functionalization, such as etherification or esterification, to modulate biological activity. |

| Aromatic Ring | Can be substituted to introduce various functional groups that can interact with biological targets. |

| Controlled Deprotection | Enables the timely introduction of the aldehyde functionality for key bond-forming reactions in the final stages of a synthesis. |

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

The conventional synthesis of 2-(1,3-Dioxolan-2-yl)phenol involves the acid-catalyzed reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with ethylene (B1197577) glycol. While effective, this method presents opportunities for improvement in terms of efficiency, sustainability, and scalability. Future research will likely focus on overcoming the limitations of traditional batch processing and homogeneous catalysis.

Key areas for development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or ion-exchange resins, could simplify product purification, enable catalyst recycling, and reduce corrosive waste streams.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: Enzymatic approaches could offer unparalleled selectivity under mild, environmentally benign conditions, minimizing byproduct formation and energy consumption.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and potentially improve yields by enabling rapid and uniform heating.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, simplified purification. | Development of robust and selective solid acid catalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, green methodology. | Screening and engineering of enzymes for acetalization reactions. |

| Microwave-Assisted Synthesis | Rapid reaction rates, potential for improved energy efficiency. | Investigating the effects of microwave irradiation on reaction kinetics and yield. |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is currently understood based on its two primary functional groups: the phenolic hydroxyl group and the dioxolane ring. The phenol (B47542) moiety undergoes typical electrophilic aromatic substitution, while the dioxolane acts as an acid-labile protecting group for the aldehyde. Future research should venture beyond these classical transformations to explore reactivity that arises from the interplay between these groups.

Prospective research avenues include: